Cas no 22582-68-9 (1-(1H-indol-3-yl)propan-1-one)

1-(1H-indol-3-yl)propan-1-one is a versatile indole derivative with a propionyl substituent at the 3-position of the indole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its indole core structure is significant due to its prevalence in natural products and medicinal compounds. The ketone functionality at the propanone side chain offers reactivity for further derivatization, enabling the synthesis of more complex structures. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties make it suitable for research applications in drug discovery and heterocyclic chemistry.
1-(1H-indol-3-yl)propan-1-one structure
1-(1H-indol-3-yl)propan-1-one structure
Product Name:1-(1H-indol-3-yl)propan-1-one
CAS No:22582-68-9
MF:C11H11NO
MW:173.211142778397
MDL:MFCD00085615
CID:290390
PubChem ID:89761
Update Time:2025-05-20

1-(1H-indol-3-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(1H-indol-3-yl)-
    • 1-(1H-Indol-3-yl)-1-propanone
    • 1-(1H-indol-3-yl)propan-1-one
    • 1-(1H-Indol-3-yl)-propan-1-one
    • 1-(1H-indol-3-yl)propanone
    • 1-(3-Indolyl)-1-propanone
    • 1-Indol-3-yl-propan-1-on
    • 1-indol-3-ylpropan-1-one
    • 3-Propionyl-indol
    • 3-propionylindole
    • EINECS 245-104-9
    • NS00027220
    • CS-0313637
    • NSC 63929
    • SCHEMBL1903034
    • FT-0682665
    • Maybridge3_003491
    • NCIOpen2_000097
    • XAA58268
    • AH-357/02184028
    • DTXSID20177107
    • 22582-68-9
    • NCGC00326053-01
    • AC-18684
    • AB01321360-02
    • Cambridge id 5106675
    • HMS1440O15
    • ChemDiv2_000237
    • 1-Propanone, 1-(1H-indol-3-yl)-
    • CHEMBL4859646
    • SR-01000389842-1
    • HMS1369K17
    • IDI1_014878
    • F53571
    • AKOS000343655
    • NSC-63929
    • TX4C2KN99X
    • NSC63929
    • SR-01000389842
    • KMVYYLYKRGELJE-UHFFFAOYSA-N
    • STK801677
    • MDL: MFCD00085615
    • Inchi: 1S/C11H11NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3
    • InChI Key: KMVYYLYKRGELJE-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 173.08400
  • Monoisotopic Mass: 173.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • Density: 1.155
  • Boiling Point: 343.4°Cat760mmHg
  • Flash Point: 169.4°C
  • Refractive Index: 1.627
  • PSA: 32.86000
  • LogP: 2.76060

1-(1H-indol-3-yl)propan-1-one Security Information

  • HazardClass:IRRITANT

1-(1H-indol-3-yl)propan-1-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(1H-indol-3-yl)propan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:22582-68-9)1-(1H-indol-3-yl)propan-1-one
Order Number:A1149188
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:09
Price ($):184.0
Email:sales@amadischem.com

Additional information on 1-(1H-indol-3-yl)propan-1-one

Comprehensive Analysis of 1-(1H-indol-3-yl)propan-1-one (CAS No. 22582-68-9): Properties, Applications, and Research Insights

1-(1H-indol-3-yl)propan-1-one, identified by its CAS number 22582-68-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features an indole core linked to a propanone group, making it a versatile intermediate for synthesizing complex bioactive molecules. Its structural uniqueness has led to exploration in drug discovery, particularly in targeting neurological and metabolic pathways.

Recent studies highlight the compound's role as a precursor in developing serotonin receptor modulators, a hot topic in mental health research. With rising global interest in neurodegenerative diseases and mood disorders, researchers are investigating derivatives of 1-(1H-indol-3-yl)propan-1-one for potential therapeutic effects. Computational chemistry tools like molecular docking and QSAR modeling frequently utilize this scaffold to predict bioactivity, aligning with the growing demand for AI-driven drug design.

From a synthetic chemistry perspective, the compound's ketone functionality allows diverse transformations, including reductive amination and Grignard reactions. This adaptability makes it valuable for creating structure-activity relationship (SAR) libraries—a key strategy in modern high-throughput screening. Laboratories often employ HPLC purification and NMR characterization to ensure purity, reflecting industry standards for quality control in API synthesis.

Environmental and sustainability considerations are increasingly shaping chemical research. 1-(1H-indol-3-yl)propan-1-one has been studied in green chemistry contexts, with efforts to optimize its synthesis using catalytic methods or biocatalysis. Such approaches resonate with the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

In material science, the compound's aromatic indole moiety contributes to photophysical properties, sparking interest in organic electronics applications like OLED materials. Patent analyses reveal its use in developing fluorescent probes for cellular imaging—an area gaining traction in cancer diagnostics research.

For analytical chemists, CAS 22582-68-9 presents interesting challenges in chromatographic separation due to its moderate polarity. Advanced techniques like UHPLC-MS are often employed for detection, especially in metabolomics studies where indole derivatives serve as biomarkers.

The commercial landscape shows growing demand for this compound among contract research organizations (CROs) and academic laboratories. Suppliers frequently list it under categories like building blocks for medicinal chemistry or heterocyclic compounds, with purity grades ranging from 95% to GC-MS verified 99%+.

Emerging research directions include exploring its enzyme inhibition potential, particularly against kinases and epigenetic regulators. These investigations align with current trends in precision medicine and personalized therapeutics, addressing frequently searched topics like "targeted cancer treatments" and "small molecule inhibitors."

From a safety standpoint, proper handling requires standard organic laboratory precautions. While not classified as hazardous under major regulatory frameworks, its material safety data sheet (MSDS) recommends using personal protective equipment (PPE)—a crucial consideration given heightened awareness of laboratory safety protocols post-pandemic.

Future prospects for 1-(1H-indol-3-yl)propan-1-one include potential applications in proteolysis targeting chimeras (PROTACs)—a revolutionary approach in drug discovery. Its structural features may facilitate the design of E3 ligase binders, addressing the pharmaceutical industry's need for protein degradation technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22582-68-9)1-(1H-indol-3-yl)propan-1-one
A1149188
Purity:99%
Quantity:1g
Price ($):184.0
Email